molecular formula C12H16N4O B14869347 N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine

Cat. No.: B14869347
M. Wt: 232.28 g/mol
InChI Key: JXGADTYQZWTLGV-UHFFFAOYSA-N
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Description

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The resulting intermediate is then further reacted with pyridine derivatives and other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methyl)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-2-ylmethyl]propan-2-amine

InChI

InChI=1S/C12H16N4O/c1-8(2)14-11(10-6-4-5-7-13-10)12-15-9(3)17-16-12/h4-8,11,14H,1-3H3

InChI Key

JXGADTYQZWTLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=N2)NC(C)C

Origin of Product

United States

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